Product packaging for 7-Glycidoxycoumarin(Cat. No.:CAS No. 36651-62-4)

7-Glycidoxycoumarin

Cat. No.: B1219768
CAS No.: 36651-62-4
M. Wt: 218.2 g/mol
InChI Key: LCXLBLMRJRRPQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Glycidoxycoumarin is a multifunctional synthetic intermediate that combines the distinctive blue-fluorescent properties of the coumarin scaffold with the high reactivity of a glycidoxy (epoxide) group. This unique structure makes it a valuable building block in materials science and chemical biology research. The coumarin core, a known UV-excitable blue fluorescent dye with an emission range of approximately 410-470 nm, provides a detectable handle for tracking and imaging applications . The terminal epoxide group is highly susceptible to ring-opening reactions by nucleophiles, such as amines, thiols, and hydroxyl groups, allowing the molecule to be covalently anchored to polymers, surfaces, or biomolecules. In polymer science, this compound can be copolymerized into epoxy resin systems to create novel double-network materials. Research on similar coumarin-derived monomers, like dihydrocoumarin (DHC), has demonstrated their utility in significantly improving the toughness of commercial epoxy resins without sacrificing tensile strength, making them promising for coatings and composite materials . In bioconjugation and probe development, the compound can serve as a precursor for creating fluorescent sensors or tags. The epoxide can be used to link the fluorophore to other molecules, while the hydroxycoumarin structure is reminiscent of enzyme substrates like 4-methylumbelliferone (4-MU), which are widely used in fluorescent assays to detect enzymatic activity . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers are encouraged to consult the relevant safety data sheet (SDS) before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O4 B1219768 7-Glycidoxycoumarin CAS No. 36651-62-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36651-62-4

Molecular Formula

C12H10O4

Molecular Weight

218.2 g/mol

IUPAC Name

7-(oxiran-2-ylmethoxy)chromen-2-one

InChI

InChI=1S/C12H10O4/c13-12-4-2-8-1-3-9(5-11(8)16-12)14-6-10-7-15-10/h1-5,10H,6-7H2

InChI Key

LCXLBLMRJRRPQJ-UHFFFAOYSA-N

SMILES

C1C(O1)COC2=CC3=C(C=C2)C=CC(=O)O3

Canonical SMILES

C1C(O1)COC2=CC3=C(C=C2)C=CC(=O)O3

Synonyms

7-(2',3'-epoxy)propoxycoumarin
7-glycidoxycoumarin

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 7 Glycidoxycoumarin

Established Synthetic Pathways for 7-Glycidoxycoumarin

The synthesis of this compound primarily involves the etherification of 7-hydroxycoumarin with an epoxidizing agent.

Precursor Synthesis and Reaction Optimizations

The most common and direct route to this compound utilizes 7-hydroxycoumarin as the starting material. This precursor is readily available or can be synthesized through established coumarin (B35378) synthesis methods, such as the Pechmann condensation. The subsequent step involves the reaction of the phenolic hydroxyl group of 7-hydroxycoumarin with epibromohydrin (B142927). This etherification is typically carried out under basic conditions to deprotonate the phenol, facilitating nucleophilic attack on the epoxide precursor.

A widely employed method involves reacting 7-hydroxycoumarin with epibromohydrin in the presence of a base, such as anhydrous potassium carbonate (K₂CO₃), in a suitable solvent like methyl ethyl ketone (MEK) or dimethylformamide (DMF). The reaction is often performed under reflux conditions for several hours to ensure complete conversion prepchem.com. While specific yield percentages for the synthesis of this compound from 7-hydroxycoumarin are not consistently detailed across all literature sources, this etherification reaction is generally considered efficient, leading to good yields of the desired product. Optimization efforts would typically focus on selecting the appropriate base strength, solvent polarity, reaction temperature, and duration to maximize product yield and purity while minimizing side reactions, such as polymerization of epibromohydrin or hydrolysis of the epoxide.

Table 1: Synthesis of this compound

ReactantsReagents/ConditionsProductYieldReference
7-HydroxycoumarinEpibromohydrin, K₂CO₃, Methyl ethyl ketone (MEK)This compoundGenerally good prepchem.com
7-HydroxycoumarinEpibromohydrin, K₂CO₃, Dimethylformamide (DMF)This compoundGenerally good prepchem.com

Stereoselective Synthetic Approaches to Glycidyl (B131873) Moiety

The glycidyl moiety in this compound contains a chiral center at the carbon bearing the oxygen of the epoxide ring. The standard synthesis using epibromohydrin typically results in a racemic mixture of (R)- and (S)-7-Glycidoxycoumarin. If stereoselective synthesis is required, one approach would involve utilizing enantiomerically pure epibromohydrin as a starting material. Alternatively, asymmetric epoxidation methodologies could be applied to a precursor alkene, although such specific advanced stereoselective routes for this compound itself are not extensively detailed in the provided literature snippets. The focus in the literature tends to be on the functionalization of the coumarin core rather than controlling the stereochemistry of the glycidyl ether substituent.

Functionalization and Derivatization Strategies of the Coumarin Core

The coumarin scaffold offers multiple sites for chemical modification, with the C-7 position being particularly important for tuning photophysical and biological properties.

Modifications at the C-7 Position for Enhanced Properties

The C-7 position of the coumarin ring is a well-established site for introducing substituents that significantly influence the molecule's properties. Electron-donating groups, such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and various alkoxy or amino substituents, when attached at C-7, are known to enhance fluorescence intensity and quantum yield ripublication.comchim.itresearchgate.netsrce.hrrsc.orgmdpi.com. These electron-donating groups can also lead to a bathochromic shift (red shift) in both absorption and emission spectra, indicating a lowering of the energy gap between the ground and excited states. The presence of an alkoxy chain at C-7, for instance, has been explored for applications in thin films and materials science rsc.org.

In this compound, the glycidoxy group itself serves as a handle for further derivatization. The epoxide ring is susceptible to nucleophilic attack, allowing for ring-opening reactions. For example, hydrolysis catalyzed by epoxide hydrolase can convert the epoxide to a diol, yielding 7-(2',3'-dihydroxypropoxy)coumarin mdpi.comoup.comjst.go.jp. Reaction with amines or other nucleophiles can lead to a diverse range of C-7 substituted coumarin derivatives, each with potentially altered spectroscopic and biological activities.

Table 2: Derivatization of this compound via Epoxide Ring Opening

ReactantReagent/ConditionsProductReference
This compoundH₂O, catalyzed by Epoxide Hydrolase (e.g., in Tris HCl buffer, 37 °C)7-(2',3'-dihydroxypropoxy)coumarin (DHC) mdpi.comoup.com
This compoundN-carbamoylpiperazine, Methanol, RefluxN-carbamoylpiperazine derivative prepchem.com

Exploration of Other Substituent Effects on Reactivity and Spectroscopic Attributes

Beyond the C-7 position, substituents at other positions on the coumarin core also play a critical role in modulating the molecule's reactivity and spectroscopic attributes. Electron-donating substituents generally increase fluorescence intensity and can lead to bathochromic shifts, while electron-withdrawing groups tend to increase the energy gap, resulting in hypsochromic shifts (blue shifts) chim.itresearchgate.net. The electronic effects of substituents (inductive, mesomeric, electromeric) have been quantitatively studied using structure-reactivity relationships, correlating these effects with changes in absorption and fluorescence spectra, including Stokes shifts researchgate.netnih.govresearchgate.net.

For instance, electron-donating groups at C-7, such as amino or alkoxy substituents, often enhance fluorescence quantum yields and can lead to significant red shifts in emission researchgate.netsrce.hrrsc.orgmdpi.com. Conversely, electron-withdrawing groups like halogens or nitro groups typically cause blue shifts chim.itresearchgate.net. The nature and position of substituents can also influence the molecule's stability, lipophilicity, and susceptibility to various chemical transformations nih.govnih.govmdpi.com. For example, substituents at positions 3, 6, and 7 have been observed to lead to higher biological potencies compared to those at positions 4, 5, and 8 nih.gov. The extended π-conjugation, often enhanced by substituents, is a key factor in determining the photophysical properties of coumarin derivatives chim.itrsc.orgresearchgate.net.

Table 3: Influence of C-7 Substituents on Coumarin Spectroscopic Properties (General Trends)

Coumarin Core with C-7 SubstituentEffect on Absorption/Emission SpectraEffect on Fluorescence Quantum Yield (ΦF)Effect on Stokes Shift
Electron-donating groups (-OH, -OR, -NR₂)Bathochromic (Red) shiftEnhancedDecreased
Electron-withdrawing groups (-CF₃, -Cl, -Br)Hypsochromic (Blue) shiftGenerally reducedIncreased

Advanced Chemical Synthesis Techniques Applied to this compound Analogs

While the direct synthesis of this compound is relatively straightforward, advanced synthetic techniques are employed in the creation of its more complex analogs or in the synthesis of related coumarin structures. These techniques aim to achieve greater regioselectivity, stereoselectivity, and efficiency.

C-H Functionalization: This modern synthetic strategy allows for the direct functionalization of carbon-hydrogen bonds, offering atom-economical routes to substituted coumarins. Palladium-catalyzed C-H activation has been used to introduce substituents at various positions of the coumarin core mdpi.com.

Click Chemistry: Techniques such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) are utilized to synthesize coumarin conjugates, including triazoyl-glycosides, by efficiently linking coumarin moieties with other molecular fragments researchgate.netresearchgate.net.

Biocatalysis: Enzymes can be employed for the synthesis of specific coumarin derivatives, such as coumarin S-glycosides, offering regioselective and stereoselective transformations under mild conditions nih.gov.

Organocatalysis: While primarily applied to dihydrocoumarins, organocatalytic methods are advancing the stereoselective synthesis of related coumarin structures, highlighting the broader trend towards asymmetric synthesis in coumarin chemistry benthamscience.combenthamdirect.com.

Nucleophilic Ring Opening of the Epoxide: The inherent reactivity of the epoxide ring in this compound itself represents a powerful tool for derivatization. Reaction with various nucleophiles (e.g., amines, alcohols, thiols) under appropriate conditions leads to the formation of new functional groups at the side chain, thereby generating a diverse library of this compound analogs with varied properties prepchem.commdpi.comoup.comjst.go.jp.

These methodologies underscore the versatility of the coumarin scaffold and the glycidoxy ether linkage in synthetic organic chemistry, enabling the construction of complex molecules for a wide range of applications.

Compound Name List:

this compound

7-hydroxycoumarin

Epibromohydrin

7-(2',3'-dihydroxypropoxy)coumarin (DHC)

N-carbamoylpiperazine

Enzymological Investigations and Mechanistic Studies Involving 7 Glycidoxycoumarin

Interactions with Glutathione (B108866) S-Transferases (GSTs)

Glutathione S-transferases (GSTs) represent a superfamily of multifunctional enzymes that catalyze the conjugation of the tripeptide glutathione (GSH) to a broad spectrum of electrophilic substrates. This process is a key Phase II detoxification pathway, rendering lipophilic compounds more water-soluble and facilitating their excretion. Each GST subunit typically contains two substrate-binding sites: the glutathione-binding site (G-site) and the hydrophobic substrate-binding site (H-site). researchgate.netnih.govebi.ac.ukmdpi.comopenaccessjournals.com

Substrate Specificity and Kinetic Parameters of Various GST Isoenzymes

Studies have examined the interaction of 7-Glycidoxycoumarin with different GST isoenzymes, revealing variations in substrate specificity and catalytic efficiency.

Research focusing on rat liver GSTs has provided detailed insights into the substrate specificity of GOC. Among the seven major rat liver GST isoenzymes investigated, GST 7-7 (also known as GST-P, belonging to the Pi class) demonstrated the highest catalytic activity for the GSH conjugation of GOC. researchgate.netnih.gov The kinetic parameters indicated that GST 7-7 exhibited the largest kcat/Km value for this reaction, signifying high catalytic efficiency and affinity for GOC. researchgate.netnih.gov

Other rat liver GSTs, specifically those grouped as 'Group 3-4' enzymes (which include GSTs 3-3, 3-4, and 4-4), showed moderate specific activities towards GOC, ranging from one-fifth to one-third of that observed for GST 7-7. researchgate.netnih.gov These enzymes displayed significantly larger kcat/Km values compared to 'Group 1-2' enzymes (GSTs 1-1, 1-2, and 2-2), attributed to a higher affinity of GOC for the Group 3-4 enzymes. researchgate.netnih.gov In contrast, the 'Group 1-2' enzymes (representing Alpha and Mu classes) exhibited very low activities towards GOC, indicating poor substrate recognition or catalytic efficiency. researchgate.netnih.gov

While specific kinetic data for human Alpha, Mu, Pi, and Theta class GSTs with GOC are less extensively detailed in the provided literature, human GST P1-1 (Pi class) is known for its ubiquity and its role in the activation of certain prodrugs, suggesting a potential for interaction with various electrophilic substrates. mdpi.comresearchgate.net The Theta class GSTs, in general, have been noted to lack activity towards certain common GST substrates like 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). nih.gov

The primary detailed studies on GOC conjugation by GSTs have been conducted using rat liver isoenzymes. researchgate.netnih.gov While human GST P1-1 has been characterized for its role in drug metabolism, direct comparative studies of GOC conjugation across various human GST classes and species are less prevalent in the retrieved information. However, general interindividual differences in the expression of human Alpha, Mu, and Theta GSTs are known to exist. tandfonline.com

Molecular Mechanisms of GST-Catalyzed Glutathione Conjugation of this compound

The fundamental mechanism of GST-catalyzed conjugation involves the nucleophilic attack by the thiolate anion of glutathione (GSH) on the electrophilic center of the substrate. mdpi.comopenaccessjournals.comresearchgate.netmdpi.com In the case of this compound, which contains an epoxide ring, the reaction proceeds via the conjugation of GSH to this epoxide moiety. researchgate.netnih.gov This process is facilitated by the GST enzyme, which activates GSH by abstracting a proton, and positions both GSH and the substrate within its active site to promote the reaction. mdpi.com

Interactions with Epoxide Hydrolases (EHs)

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to vicinal diols by the addition of water. This reaction is a critical step in the detoxification of epoxides, which can be reactive and potentially toxic intermediates. oup.comuzh.chresearchgate.net this compound has been employed as a substrate to assess the activity of EH enzymes. The hydrolysis of GOC by EH yields 7-(2',3'-dihydroxy)propoxycoumarin (DHC). oup.commdpi.com

Species-Specific Variations in EH-Mediated Metabolism

Significant sex-related differences in hepatic epoxide hydrolase activities towards this compound have been observed in various rodent species, including mice and rats. nih.govresearchgate.netjst.go.jp In mice (ddY, A/J, and C3H/He strains) and Wistar rats, male subjects generally exhibited higher microsomal and soluble EH activities compared to females. nih.govresearchgate.netjst.go.jp Hormonal influences play a crucial role in these variations. Castration of male mice led to a decrease in EH activities, which were subsequently restored by testosterone (B1683101) treatment. Conversely, testosterone treatment stimulated EH activities in female mice, while estradiol (B170435) treatment showed a suppressive effect on male activities. nih.govjst.go.jp These findings suggest that hepatic EH activities towards GOC are predominantly under androgenic stimulatory control in mice. nih.govjst.go.jp

7 Glycidoxycoumarin As a Fluorescent Probe in Biochemical Assays

Principles of Fluorophotometric Detection Using 7-Glycidoxycoumarin

The utility of this compound as a fluorescent probe stems from the inherent fluorescent properties of the coumarin (B35378) core, which can be modulated by chemical reactions involving the glycidoxy (epoxide) group. When used in enzymatic assays, GOC typically acts as a substrate where enzymatic activity leads to a change in its fluorescent characteristics, such as an increase in fluorescence intensity or a shift in emission wavelength.

One key mechanism involves the enzymatic cleavage or modification of the glycidoxy moiety. For instance, enzymes like epoxide hydrolases can catalyze the opening of the epoxide ring. This chemical transformation can alter the electronic structure of the coumarin fluorophore, often resulting in enhanced fluorescence emission. The coumarin scaffold itself is known to be a blue-fluorescent dye, typically exhibiting emission in the range of 410-470 nm when excited by UV light thermofisher.com. The specific linkage and the nature of the enzymatic reaction dictate the magnitude and spectral characteristics of the fluorescence change. This "turn-on" fluorescence mechanism, where a non-fluorescent or weakly fluorescent precursor is converted into a highly fluorescent product, is a common strategy for developing sensitive biochemical assays researchgate.netnih.gov. The fluorescence intensity of the liberated coumarin derivative is directly proportional to the enzyme's activity nih.govthermofisher.com.

Application in High-Throughput Screening for Enzyme Modulators

The sensitivity and "turn-on" nature of this compound-based assays make them well-suited for high-throughput screening (HTS) campaigns aimed at identifying enzyme modulators, such as inhibitors or activators rsc.org. In HTS, large libraries of chemical compounds are screened for their ability to alter enzyme activity. Assays utilizing GOC can be designed to detect small changes in fluorescence, allowing for the rapid evaluation of numerous compounds.

When screening for enzyme inhibitors, a decrease in fluorescence signal compared to a control indicates that a tested compound is blocking the enzymatic conversion of GOC. Conversely, an increase in fluorescence might suggest an activator. The ability to perform these assays in multi-well plate formats, coupled with sensitive fluorometers, enables the efficient screening of hundreds of thousands of compounds. The development of robust and reproducible fluorescence-based assays is crucial for the success of HTS, and GOC has contributed to this field by providing a reliable substrate for certain enzyme classes, such as epoxide hydrolases jst.go.jp.

Development of Quantitative Assays for Enzyme Activity

Beyond screening, this compound is instrumental in the development of quantitative assays to measure enzyme activity precisely. By monitoring the increase in fluorescence over time, researchers can determine the kinetic parameters of an enzyme, such as its Michaelis-Menten constant (Km) and maximum velocity (Vmax).

A typical quantitative assay involves incubating the enzyme with GOC under defined buffer conditions and measuring the fluorescence emission at specific time intervals. The rate of fluorescence increase directly correlates with the rate of substrate turnover. For example, studies have utilized GOC to characterize the activity of glutathione (B108866) S-transferases (GSTs) by measuring the conjugation of GOC with glutathione, which results in a detectable fluorescence signal researchgate.net. The quantitative data obtained from such assays are essential for understanding enzyme mechanisms, determining drug efficacy, and establishing enzyme kinetics.

Comparison with Other Fluorescent Epoxide Substrates and Probes

This compound belongs to a broader class of fluorescent probes that utilize coumarin derivatives or other fluorophores linked to reactive groups for enzyme detection thermofisher.comnih.govthermofisher.com. Compared to other fluorescent epoxide substrates, GOC offers specific advantages and disadvantages.

Coumarin-based probes, in general, are known for their good photostability and tunable spectral properties, making them versatile for various applications thermofisher.comrsc.org. However, some coumarin derivatives may suffer from lower fluorescence brightness or can be obscured by cellular autofluorescence, limiting their use to highly abundant targets or specific applications thermofisher.com.

Other fluorescent probes might employ different fluorophores, such as fluorescein, rhodamine, or cyanine (B1664457) dyes, often coupled with different linker chemistries or quenching mechanisms, including Förster Resonance Energy Transfer (FRET) nih.govd-nb.info. FRET-based probes, for example, rely on the proximity of a donor and acceptor fluorophore, where enzymatic cleavage separates them, leading to a change in fluorescence nih.govd-nb.info. While FRET probes can offer high signal-to-noise ratios, their design and synthesis can be more complex.

Epoxide substrates, in general, are valuable for studying enzymes involved in xenobiotic metabolism and detoxification, such as epoxide hydrolases and glutathione S-transferases jst.go.jpresearchgate.net. The choice of probe often depends on the specific enzyme being studied, the desired sensitivity, the assay format, and the biological context. This compound's specific reactivity with certain epoxide-metabolizing enzymes makes it a distinct tool in this area, offering a direct fluorescent readout of their activity.

Structure Activity Relationships and Molecular Design of 7 Glycidoxycoumarin Analogs

Impact of Substituent Variations on Enzyme Recognition and Catalysis

The biological activity and enzyme interaction profile of coumarin (B35378) derivatives are significantly influenced by the type, position, and electronic/steric nature of substituents on the coumarin core researchgate.netresearchgate.netscience.gov. For 7-Glycidoxycoumarin (GOC), the glycidyl (B131873) ether moiety and the coumarin nucleus are essential for its function as an epoxide substrate. Studies on GOC's interaction with glutathione (B108866) S-transferases (GSTs) have revealed differential substrate specificity among isoenzymes. Specifically, GST isoenzymes 7-7 (GST-P) and the group 3-4 enzymes demonstrate higher catalytic activity and affinity for GOC compared to group 1-2 enzymes researchgate.netnih.gov. This suggests that the structural features of the coumarin ring and the glycidyl ether linkage play a critical role in substrate recognition and binding, influencing the catalytic efficiency (kcat/Km) researchgate.netnih.gov.

Research on other coumarin derivatives highlights the broad impact of substituents on enzyme inhibition. For instance, the presence of a catechol group on the coumarin ring is critical for potent inhibition of Mcl-1, with methylation of these hydroxyl groups leading to a decrease in activity nih.gov. Similarly, hydroxy substitutions on the coumarin and aryl rings generally enhance biological activity, with the position of the hydroxyl group being critical for binding pose and efficacy researchgate.net. Substituents like trifluoromethyl groups or short aliphatic chains can also modulate antifungal activity mdpi.com, while specific aryl or alkyl substitutions can influence binding affinity and inhibitory potency against enzymes such as soluble epoxide hydrolase (sEH), cholinesterases, and monoamine oxidases science.govthermofisher.comtdl.orgmdpi.comnih.govmdpi.com. These observations underscore the potential for targeted modifications of the GOC scaffold to fine-tune its interaction with specific enzymes, thereby optimizing its performance as a substrate or developing selective inhibitors.

Rational Design of Enhanced Epoxide Substrates and Fluorescent Probes

The inherent fluorescence of the coumarin scaffold makes it an attractive platform for designing sensitive enzyme substrates and fluorescent probes for biological applications nih.govnih.gov. Rational design strategies focus on leveraging the coumarin's photophysical properties and its susceptibility to enzymatic cleavage to generate a detectable signal. A common approach involves conjugating the coumarin moiety to a specific substrate recognized by a target enzyme. Upon enzymatic hydrolysis or modification of the substrate, the coumarin fluorophore is released or activated, leading to a measurable change in fluorescence intensity, wavelength, or lifetime nih.gov.

For GOC-based probes, modifications can be aimed at enhancing fluorescence quantum yield, shifting emission wavelengths, improving cellular uptake and localization, or increasing sensitivity to specific enzymatic activities. For example, coumarin derivatives with electron-donating and -withdrawing groups can be designed to fine-tune their photophysical properties nih.govrsc.org. The introduction of specific substituents can also broaden the pH range over which the fluorescence signal is reliably detected researchgate.net. While specific design principles for GOC-based probes are not extensively detailed in the provided literature, the general strategies employed for other coumarin derivatives—such as linking specific recognition elements to the coumarin core or modifying substituents to optimize fluorescence and enzyme interaction—are applicable. These strategies aim to create probes that are highly sensitive, selective, and suitable for real-time monitoring of enzyme activity in complex biological systems.

Computational Chemistry and Molecular Modeling Studies of this compound-Enzyme Interactions

Computational chemistry, including molecular docking and molecular dynamics (MD) simulations, plays a pivotal role in understanding the precise interactions between GOC analogs and their target enzymes, thereby guiding rational design efforts mdpi.com. These methods allow for the prediction of binding modes, identification of key amino acid residues involved in ligand recognition, and estimation of binding affinities, which can be correlated with experimental SAR data researchgate.netnih.govthermofisher.comtdl.orgmdpi.comnih.govmdpi.comrsc.orgmdpi.comfrontiersin.org.

Studies on various coumarin derivatives interacting with enzymes like soluble epoxide hydrolase (sEH), cholinesterases, and Mcl-1 have revealed specific binding patterns. For instance, molecular docking indicated that certain coumarin analogs exhibit favorable binding profiles within the active sites of sEH, forming hydrogen bonds and hydrophobic interactions with key residues such as Tyr381 and Tyr465 thermofisher.commdpi.com. Similarly, interactions with cholinesterases involve π-π stacking with tryptophan residues, hydrogen bonds with serine, and hydrophobic interactions with phenylalanine tdl.orgnih.govrsc.org. The precise positioning of substituents on the coumarin scaffold, such as the presence of a catechol group or specific hydrophobic/hydrophilic moieties, has been shown to influence binding affinity and inhibitory potency nih.gov.

While direct computational studies specifically detailing the interaction of this compound with GSTs are not prominently featured in the initial search results, the principles derived from studies on other coumarin-enzyme systems are highly relevant. Molecular dynamics simulations can further elucidate the dynamic behavior of enzyme-ligand complexes, providing insights into conformational changes and the stability of interactions, which are crucial for understanding catalytic mechanisms and designing potent inhibitors or efficient substrates nih.govnih.govmdpi.comfrontiersin.org.

Spectroscopic Properties of this compound and its Derivatives

The spectroscopic properties of coumarin derivatives, particularly their fluorescence characteristics, are central to their application as probes and substrates. These properties are sensitive to the molecular structure and the surrounding microenvironment, including pH and polarity.

Fluorescence Quantum Yields and Lifetimes

Fluorescence quantum yield (Φf) is a critical parameter quantifying the efficiency of converting absorbed photons into emitted fluorescence, with values typically ranging from 0 to 1 nih.govbam.deedinst.com. Coumarin derivatives are known to exhibit a wide range of fluorescence quantum yields, with some engineered derivatives achieving high values, such as 0.83 for a derivative with a p-methyl substituted phenyl ring rsc.org. For comparison, typical values for natural samples can range from 0.1% to 4% leica-microsystems.com. Fluorescence lifetime (τf), defined as the average time a molecule spends in the excited state before emitting a photon, is another intrinsic property that provides valuable information about the fluorophore's environment and interactions leica-microsystems.comfrontiersin.orgintegratedoptics.comsigmaaldrich.com. Lifetimes can vary significantly, from picoseconds to nanoseconds, and are influenced by factors such as molecular configuration, polarity, and the presence of quenchers integratedoptics.comsigmaaldrich.com. While specific quantum yield and lifetime data for this compound itself were not explicitly found in the initial search results, the general tunability of these parameters within the coumarin class suggests that GOC derivatives could be optimized for enhanced fluorescence performance.

pH Sensitivity and Environmental Effects on Spectroscopic Behavior

Compound List:

this compound (GOC)

Coumarin

7-Hydroxycoumarin

7-Methoxy-4-methylcoumarin (AMMC)

7-Benzyloxy-4-trifluoromethylcoumarin (BFC)

Alexa Fluor Dyes (general class)

BODIPY derivatives (general class)

Fluorescein and its derivatives (general class)

Naphthalimide derivatives (general class)

Carboxy SNARF-1

BCECF

7-substituted 3-thiazolylcoumarins

6,7-dihydroxycoumarin

4-trifluoromethyl-6,7-dihydroxycoumarin (Cpd 4)

Monocarbonyl curcumin (B1669340) derivatives (e.g., DM96)

Glycycoumarin

Warfarin

Amantadine derivatives

Furo[3,2-c]coumarins

Chalcone derivatives

Triazole-coumarin hybrids

Coumarin-benzimidazole hybrids

Coumarin-triazole-isatin hybrids

Coumarin-chalcone derivatives

Coumarin-quinazolin-4-amine hybrids

Dihydrofurocoumarin derivatives

Coumarin-based iodonium (B1229267) salts

Benzisoselenazolones

Diselenides

Eosin Y

Methodological Advancements in Research Utilizing 7 Glycidoxycoumarin

Refined Spectrophotometric and Fluorometric Assay Protocols

The utility of 7-Glycidoxycoumarin as a substrate in enzymatic assays stems from its fluorescent properties, which allow for highly sensitive detection methods. A key advancement in this area is the development of a direct fluorophotometric assay for glutathione (B108866) S-transferase (GST) activity. nih.gov

In this assay, this compound is conjugated with glutathione (GSH) in a reaction catalyzed by GST. nih.gov The resulting product, S-(2-hydroxy-3-(7'-coumaroxy)-1-propyl)glutathione, is highly fluorescent, while the parent compound is not. This change in fluorescence provides a direct measure of enzyme activity. A significant refinement in this protocol is the ability to directly quantify the fluorescent product in the incubation media after a simple extraction step to remove the unreacted substrate and its hydrolysis product, 7-(1',2'-dihydroxy-3'-propoxy)coumarin. nih.gov This eliminates the need for more complex purification steps and enhances the throughput of the assay.

The stability of GOC at a pH of 6.5 is a crucial aspect of the refined protocol, as it minimizes the non-enzymatic conjugation with GSH, thereby increasing the sensitivity and accuracy of the assay. This allows for the measurement of low GST activities, such as those found in chromatographic fractions or various animal tissues. nih.gov The assay's sensitivity is demonstrated by its ability to determine kinetic parameters for GST. For instance, in rat liver cytosol, the apparent Michaelis constant (Km) and maximum velocity (Vmax) for GOC have been determined, providing quantitative measures of enzyme-substrate affinity and catalytic efficiency. nih.gov

Table 1: Kinetic Parameters for this compound with Rat Liver Cytosolic Glutathione S-Transferase nih.gov

ParameterValue
Apparent Km55 µM
Apparent Vmax7.41 nmol/mg protein/min

The excitation and emission wavelengths for the fluorescent product are 328 nm and 388 nm, respectively. nih.gov This fluorometric method represents a significant improvement over other assays due to its simplicity, sensitivity, and direct measurement capabilities.

Chromatographic and Mass Spectrometric Techniques for Metabolite Identification

The identification of metabolites is crucial for understanding the biotransformation of compounds like this compound. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has become an indispensable tool for this purpose.

In the context of GOC, HPLC is used to separate the parent compound from its metabolites, such as the glutathione conjugate and the hydrolysis product, 7-(1',2'-dihydroxy-3'-propoxy)coumarin. nih.gov The development of specific HPLC methods allows for the resolution and quantification of these different chemical species from a complex biological matrix.

Following chromatographic separation, mass spectrometry provides detailed structural information for metabolite identification. High-resolution mass spectrometry can provide the accurate mass of a molecule, which aids in determining its elemental composition. Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion and analysis of the resulting fragment ions. This fragmentation pattern serves as a molecular fingerprint, enabling the elucidation of the metabolite's structure. While specific fragmentation patterns for this compound and its metabolites are not extensively detailed in the provided search results, the general principles of mass spectrometry would be applied for their structural confirmation. The glutathione conjugate of GOC, for instance, was isolated by HPLC and its identity confirmed using 13C Nuclear Magnetic Resonance (NMR) spectroscopy, a complementary technique to mass spectrometry for structural elucidation. nih.gov

In vitro and Ex vivo Enzyme System Preparations and Applications

The study of this compound's metabolism has been facilitated by the use of various in vitro and ex vivo enzyme systems. These systems provide a controlled environment to investigate specific enzymatic reactions.

A primary in vitro system for studying the metabolism of xenobiotics is the use of liver microsomes. These are vesicles formed from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, such as cytochrome P450s and epoxide hydrolases. nih.govnih.gov While the direct enzymatic hydrolysis of this compound by liver microsomes is not explicitly detailed in the provided results, this system would be the standard approach to investigate its potential hydrolysis to 7-(1',2'-dihydroxy-3'-propoxy)coumarin. nih.gov The preparation of liver microsomes involves the homogenization of liver tissue followed by differential centrifugation to isolate the microsomal fraction.

Another important in vitro system is the 9000g supernatant fraction (S9) of tissue homogenates, such as rat liver cytosol. nih.gov This fraction contains both microsomal and cytosolic enzymes, including glutathione S-transferases. The application of this system was crucial in the development of the fluorometric assay for GST activity using this compound as a substrate. nih.gov The use of S9 fractions from various tissues allows for a comparative assessment of metabolic activity in different organs.

Integration with Cell-Free and Recombinant Protein Systems for Enzymatic Studies

Cell-free and recombinant protein systems represent a further refinement in the study of enzyme kinetics and metabolism, offering a highly controlled environment devoid of cellular complexity. While specific studies detailing the use of this compound in these systems were not found, these platforms are ideally suited for investigating the enzymes that act upon it.

Cell-free protein synthesis (CFPS) systems allow for the in vitro production of specific enzymes. This would enable the synthesis of individual glutathione S-transferase isozymes or epoxide hydrolases, which could then be used in assays with this compound to determine the specific activity and substrate specificity of each enzyme variant. This approach avoids the complexities of expressing and purifying proteins from living cells.

Similarly, the use of recombinant proteins, which are enzymes produced in a host organism through genetic engineering, provides a source of highly purified enzyme for detailed kinetic analysis. For example, recombinant epoxide hydrolases have been used to study the bioresolution of racemic epoxide compounds. researchgate.net A similar approach could be employed with this compound to investigate its stereoselective hydrolysis by different epoxide hydrolase isoforms. The enzymatic conjugation of GOC has been shown to be catalyzed by at least two GST isozymes, E and AA, in hepatic preparations, highlighting the utility of purified enzyme systems in dissecting the roles of individual isozymes. nih.gov

Future Directions and Emerging Research Avenues

Exploration of 7-Glycidoxycoumarin in Novel Enzyme Systems

The established use of this compound (GOC) as a fluorogenic substrate for specific enzymes, such as epoxide hydrolases and glutathione (B108866) S-transferases, provides a foundation for its application in the discovery and characterization of novel enzyme systems. nih.govresearchgate.netresearchgate.net The process of enzyme discovery is a critical component of biocatalysis, which aims to develop efficient and environmentally friendly methods for chemical synthesis. rsc.org

The enzymatic hydrolysis of the non-fluorescent GOC by microsomal epoxide hydrolase (mEH) yields the highly fluorescent product 7-(2,3-dihydroxy)propoxycoumarin (DHC), allowing for sensitive detection of enzyme activity. researchgate.net This characteristic makes GOC a valuable tool for high-throughput screening assays designed to identify new enzymes with epoxide hydrolase activity from various biological sources. rsc.org Similarly, its conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs), can be monitored, providing a method to explore the activity and substrate specificity of different GST isoenzymes. researchgate.net

Research has shown significant variation in the catalytic efficiency of different rat liver GSTs toward GOC. researchgate.net This specificity suggests that GOC and its derivatives could be employed to delineate the functional roles of newly identified enzymes within these families. Future research is likely to focus on applying GOC-based assays to screen metagenomic libraries and uncharacterized organisms, accelerating the discovery of novel biocatalysts with unique properties for industrial and pharmaceutical applications. nih.govnih.gov

Table 1: Catalytic Activity of Rat Liver GST Isoenzymes with this compound
GST IsoenzymeSubstrate Affinity (Km for GOC, µM)Catalytic Efficiency (kcat/Km, s⁻¹M⁻¹)Relative Specific Activity
GST 7-7 (GST-P)Data not specifiedHighest among tested GSTsHigh
GST 3-3Lower affinity than GST 7-7Lower than GST 7-7Moderate (approx. 1/5 to 1/3 of GST 7-7)
GST 3-4Lower affinity than GST 7-7Lower than GST 7-7Moderate (approx. 1/5 to 1/3 of GST 7-7)
GST 4-4Lower affinity than GST 7-7Lower than GST 7-7Moderate (approx. 1/5 to 1/3 of GST 7-7)
GST 1-1, 1-2, 2-2High affinityMuch lower than group 3-4 enzymesVery Low

Data synthesized from research findings on the conjugation of GOC by various GST isoenzymes. researchgate.net

Advanced Applications in Systems Biology and Metabolomics

Systems biology seeks to quantitatively analyze the complex interactions between all components of a biological system. nih.gov This holistic approach integrates data from genomics, proteomics, and metabolomics to construct comprehensive models of cellular processes. nih.govazolifesciences.com Metabolomics, the study of the complete set of small-molecule metabolites, provides a real-time snapshot of an organism's physiological state. thermofisher.comnih.gov

Within this framework, this compound can be viewed not just as a substrate, but as a chemical probe to perturb and observe specific metabolic pathways. The metabolism of GOC by enzymes like epoxide hydrolases and GSTs represents a node in the complex metabolic network of a cell. researchgate.netokayama-u.ac.jp By introducing GOC into a biological system (e.g., a cell culture or tissue sample) and monitoring the rate of its conversion to the fluorescent product DHC, researchers can gain insights into the activity of these specific detoxification pathways. researchgate.net

Future applications could involve using GOC in multi-omics studies. azolifesciences.com For example, changes in the transcriptome or proteome of cells in response to a stimulus could be correlated with changes in their ability to metabolize GOC. This could reveal regulatory links between gene expression and specific metabolic functions. nih.govdbkgroup.org Such an approach would move beyond simple biomarker discovery to elucidate the mechanisms underlying cellular responses to toxins or therapeutic agents, a key goal of both metabolomics and systems medicine. nih.govnih.gov

Engineering of this compound-Based Probes for Specific Biological Targets

The structural backbone of this compound is a coumarin (B35378) derivative, a class of compounds widely exploited for the development of fluorescent probes. nih.gov The favorable photophysical properties of the coumarin core—including high fluorescence quantum yield and stability—make it an excellent scaffold. nih.govfrontiersin.org Researchers can engineer probes where fluorescence is initially quenched and then "turned on" by a specific biological event, such as binding to a target molecule or enzymatic cleavage. nih.govmdpi.com

Emerging research focuses on designing such probes for the selective detection and labeling of biological targets. beilstein-journals.orgnih.gov The reactive epoxide ring of GOC naturally targets it to certain enzymes. researchgate.net By chemically modifying the coumarin structure or altering the linker to the epoxide group, it is theoretically possible to create a library of GOC-based probes with fine-tuned specificities. sioc-journal.cnnih.gov The objective is to develop probes that can selectively bind to and label a single type of protein or enzyme within a complex cellular environment. researchgate.net

These engineered probes could be used for several advanced applications:

Target Identification: A GOC-based probe could be used to covalently label its interacting protein, which could then be isolated and identified using proteomic techniques. researchgate.net

In-situ Activity Monitoring: Probes could be designed to fluoresce only upon being metabolized by a specific enzyme isoform, allowing for the visualization of that enzyme's activity within live cells.

Selective Labeling: For applications in bio-imaging, probes could be engineered to accumulate in specific organelles or bind to non-enzymatic protein targets. nih.gov

Table 2: Theoretical Design Principles for GOC-Based Probes
Probe ComponentFunctionPotential Modification for EngineeringDesired Outcome
Coumarin CoreFluorophoreSubstitution at various positions on the ringAltered wavelength, quantum yield, or environmental sensitivity
Glycidyl (B131873) GroupReactive Moiety (Targeting)Change epoxide to other reactive groups (e.g., aryl azide, diazirine)Photo-activated labeling, altered target specificity
LinkerConnects Fluorophore and Reactive GroupVary length and chemical natureOptimize distance for target binding, introduce cleavage sites
Specificity UnitEnhances Target RecognitionAttach a known ligand for a specific proteinDirect the probe to a pre-determined biological target

This table outlines theoretical strategies for modifying the GOC structure for advanced biological applications, based on established principles of probe design. nih.govnih.govresearchgate.net

Interdisciplinary Research Integrating Materials Science and Advanced Chemical Applications (Theoretical)

The intersection of chemistry and materials science offers a promising, albeit largely theoretical, future for this compound. scirp.orgqut.edu.au Materials science focuses on designing and synthesizing materials with novel properties and functions. idu.ac.id A major class of these materials is polymers, which are large molecules built from repeating smaller units called monomers. wikipedia.orgmsu.edu

The chemical structure of GOC makes it an ideal candidate as a functional monomer. sigmaaldrich.com The glycidyl group contains a reactive epoxide ring that can undergo ring-opening polymerization with a variety of co-monomers or initiators to form long polymer chains. rsc.org The key advantage of using GOC is that each repeating unit in the resulting polymer would contain a coumarin moiety.

The incorporation of the coumarin fluorophore into a polymer backbone could lead to the development of novel functional materials:

Fluorescent Polymers: These materials could be used as bulk sensors, where changes in the polymer's environment (e.g., pH, temperature, presence of metal ions) could cause a detectable change in its fluorescence. mdpi.com

Smart Coatings: A GOC-based polymer could be applied as a coating. Its fluorescence could be used to report on the integrity of the coating or to detect the presence of specific chemicals on the surface.

Nanoparticles for Imaging: GOC could be polymerized to form fluorescent nanoparticles for use as contrast agents in biological imaging.

Computational and theoretical chemistry would play a crucial role in this area. okayama-u.ac.jp Molecular dynamics simulations could be used to predict the physical properties (e.g., toughness, elasticity) of GOC-based polymers and how they might self-assemble. lorentzcenter.nlskoltech.ru Quantum chemical calculations could model the photophysical properties of these new materials, guiding synthetic efforts toward polymers with desired optical characteristics. This synergy between theoretical prediction and chemical synthesis is essential for the rational design of advanced materials.

Concluding Remarks

Summary of Key Academic Contributions of 7-Glycidoxycoumarin Research

The primary academic contribution of research utilizing this compound is its establishment as a reliable and sensitive fluorophotometric substrate for the enzymatic assays of Glutathione (B108866) S-transferases (GSTs) and Epoxide Hydrolases (EH). This has enabled detailed kinetic analyses, characterization of enzyme isoforms, and investigations into species- and sex-specific differences in these crucial detoxification enzymes.

Persistent Challenges and Unresolved Questions in the Field

Despite its established utility, detailed information regarding the synthesis, comprehensive physicochemical properties, and formal identification (CAS, IUPAC) of this compound is not widely disseminated in the provided snippets. Furthermore, specific structure-activity relationship studies focusing on GOC itself, particularly concerning modifications to the glycidoxy group or coumarin (B35378) core and their impact on enzyme binding and catalytic efficiency, remain areas that could benefit from further exploration.

Outlook for Transformative Research Leveraging this compound Chemistry and Biochemistry

The future outlook for research involving this compound remains promising, particularly in its application as a biochemical tool. It could be instrumental in the discovery of novel GST or EH enzymes, the development of high-throughput screening assays for identifying new enzyme modulators (activators or inhibitors), and in comparative studies that shed light on metabolic variations relevant to toxicology and drug development. Further investigation into its synthesis and detailed characterization could also enhance its accessibility and utility in a broader range of biochemical and chemical biology studies.

Compound List:

this compound

Q & A

Q. How to ensure reproducibility when sharing this compound research data?

  • Methodological Answer : Adhere to FAIR principles: publish raw spectra, chromatograms, and crystallographic data in repositories (e.g., Zenodo). Document instrument parameters (e.g., NMR pulse sequences, HPLC gradients). Use version-controlled electronic lab notebooks (ELNs) and cite datasets with DOIs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.